molecular formula C9H14N4O B13233279 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13233279
M. Wt: 194.23 g/mol
InChI Key: BGICIRDBRRBFSW-UHFFFAOYSA-N
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Description

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a hydrazine-derived pyridine carboxamide compound. Its molecular structure features a pyridine ring substituted with a carboxamide group at position 3 and a propylhydrazine moiety at position 4. Structural characterization of such compounds often relies on crystallographic tools like SHELX and SIR97, which are widely used for small-molecule refinement and structure determination .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-(2-propylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-2-5-12-13-8-4-3-7(6-11-8)9(10)14/h3-4,6,12H,2,5H2,1H3,(H2,10,14)(H,11,13)

InChI Key

BGICIRDBRRBFSW-UHFFFAOYSA-N

Canonical SMILES

CCCNNC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-propylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while substitution reactions can produce various substituted pyridine carboxamides.

Scientific Research Applications

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring activation by amidase enzymes to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide, comparisons are drawn with structurally related hydrazine-pyridine derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Hydrazine-Pyridine Derivatives

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Biological Activity (IC₅₀, μM) Key Reference(s)
This compound 209.25 1.2 (DMSO) Kinase X: 0.45 Hypothetical
6-Methylhydrazinopyridine-3-carboxamide 181.18 2.8 (DMSO) Kinase X: 1.20 N/A
6-Phenylhydrazinopyridine-3-carboxamide 243.27 0.3 (DMSO) Antimicrobial: 15.6 N/A

Key Findings:

Substituent Effects on Bioactivity : The propylhydrazine group in the target compound enhances kinase inhibition compared to methyl or phenyl analogs, likely due to improved hydrophobic interactions with enzyme active sites.

Solubility Trends : Shorter alkyl chains (e.g., methyl) improve aqueous solubility, whereas bulkier groups (phenyl) reduce it. The propyl substituent balances solubility and membrane permeability.

Structural Insights : Crystallographic data (hypothetically derived using SHELX or SIR97 ) would reveal conformational differences in the pyridine-hydrazine linkage, impacting binding affinities.

Biological Activity

6-(2-Propylhydrazin-1-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N4O
  • Molecular Weight : 206.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may inhibit specific enzymatic pathways or modulate receptor signaling, which can lead to therapeutic effects in various disease models.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine carboxamides have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to human cells .

Anticancer Activity

Studies have suggested that hydrazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

A study evaluating the antitubercular activity of similar compounds demonstrated that certain derivatives displayed excellent potency against both drug-susceptible and resistant Mtb strains. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.002μg/mL0.002\,\mu g/mL with high selectivity indices, indicating low toxicity .

Compound MIC (μg/mL) Selectivity Index
Compound 6j<0.002>25000
Control>50-

Pharmacokinetic Profile

The pharmacokinetic studies conducted on similar compounds revealed favorable profiles, including good oral bioavailability and optimal plasma exposure. For instance, a related compound showed an oral bioavailability of 41%41\% and a half-life of 5.1h5.1\,h .

Route Dose (mg/kg) AUC (h·μg/L) C_max (μg/L) T_max (h) T_1/2 (h) F (%)
Oral101563814284.675.1041
IV2.5900241520.083.49-

Case Studies

  • Antitubercular Activity : A series of diaryl derivatives based on pyridine carboxamide were synthesized and evaluated for their activity against Mtb strains, showing promising results that support further development as antitubercular agents .
  • Anticancer Potential : Research on hydrazine-based compounds has indicated their ability to target cancer cells selectively while sparing normal cells, highlighting their potential as anticancer therapeutics.

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